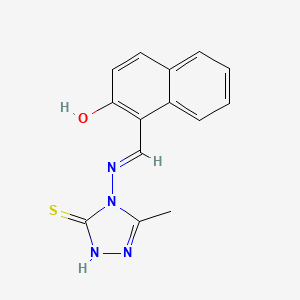![molecular formula C16H10F6N2O4 B6132617 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6132617.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a nitrophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-nitrophenol in the presence of acetic anhydride and a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, catalysts, and reaction conditions that minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrophenoxy moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects[7][7].
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
3,5-bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to the combination of trifluoromethyl and nitrophenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O4/c17-15(18,19)9-5-10(16(20,21)22)7-11(6-9)23-14(25)8-28-13-3-1-12(2-4-13)24(26)27/h1-7H,8H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNJHYRVEMBZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-Oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carbonyl]piperazin-2-one](/img/structure/B6132550.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B6132554.png)
![1-(2-{[(4-fluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6132562.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6132569.png)


![7-(4-fluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132597.png)
![7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6132598.png)
![1-methyl-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B6132601.png)

![1-biphenyl-4-yl-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6132608.png)
![N-(2,3-dimethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B6132614.png)
![2,7-diethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6132626.png)
